molecular formula C19H21N3O5 B5677187 4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B5677187
M. Wt: 371.4 g/mol
InChI Key: AJKINJJQHFCMPT-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzoxazine derivatives are synthesized through various methods, including condensation reactions involving specific precursors like salicylamides, aldehydes, and ketones. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been explored through methods that involve the condensation of salicylamide with aldehydes and ketones, leading to diverse pharmacologically active compounds (Fitton & Ward, 1971).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is crucial for their biological activity. Structural modifications, such as substituting different groups on the benzoxazine ring, can significantly impact their binding affinity and selectivity to biological targets. Studies have shown that small changes in the molecular structure can lead to substantial differences in pharmacological activity (Bromidge et al., 2010).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, including cyclization, which is a key step in their synthesis. These reactions are influenced by the choice of catalysts, reaction conditions, and the nature of substituents on the benzoxazine ring. The reactivity of these compounds makes them versatile intermediates in organic synthesis (Neue et al., 2013).

properties

IUPAC Name

4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-oxo-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-11-5-14(27-21-11)6-13-8-25-9-15(13)20-19(24)12-3-4-17-16(7-12)22(2)18(23)10-26-17/h3-5,7,13,15H,6,8-10H2,1-2H3,(H,20,24)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKINJJQHFCMPT-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC4=C(C=C3)OCC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC4=C(C=C3)OCC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.